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Compound Name: 1-Methylpiperidin-4-one oxime

Cat. No.: B074362 Get Quote

The piperidine ring is a cornerstone of medicinal chemistry, serving as a vital structural motif in

numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Specifically, the 1-

methylpiperidin-4-one core is a versatile intermediate for a wide array of drugs, including

analgesics and antipsychotics.[3][4][5] The introduction of an oxime functional group at the C-4

position adds another layer of structural and electronic complexity, creating multiple potential

stereoisomers and conformers.

The precise three-dimensional arrangement of a molecule—its conformation—is paramount to

its biological function, governing its ability to interact with target receptors.[6][7] For 1-
Methylpiperidin-4-one oxime, understanding the conformational preferences of both the

piperidine ring and the oxime moiety is critical for rational drug design and the development of

novel chemical entities with improved pharmacological profiles.[8] This guide delineates the

theoretical framework and practical workflows for elucidating this conformational landscape.

Part 1: Theoretical & Computational Methodology
The foundation of a robust conformational analysis lies in the selection of appropriate

theoretical models that balance computational cost with chemical accuracy. For a molecule like

1-Methylpiperidin-4-one oxime, Density Functional Theory (DFT) has emerged as the gold

standard.

The Rationale for Method Selection
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Expertise & Experience: We employ the B3LYP hybrid functional, a workhorse in computational

organic chemistry. Its proven track record stems from its effective incorporation of electron

correlation, which is crucial for accurately modeling the electronic environment of the oxime's

C=N double bond and the lone pairs on the nitrogen and oxygen atoms. This is paired with a

Pople-style basis set, such as 6-311++G(d,p).[9][10] The inclusion of diffuse functions (the

"++") is essential for describing the lone-pair electrons, while polarization functions ('d' and 'p')

allow for greater flexibility in orbital shape, accommodating the non-spherical electron

distribution in the strained ring and the oxime group.

Trustworthiness: To simulate a biologically relevant environment, implicit solvation models are

employed. The Polarizable Continuum Model (PCM) is a self-validating choice, as it calculates

the solute-solvent interaction energies by creating a cavity within a dielectric continuum

representing the solvent.[11][12] This approach provides a reliable approximation of how

solvents like water or chloroform influence the equilibrium between different conformers without

the prohibitive cost of explicit solvent simulations.

Computational Workflow for Conformational Analysis
The following diagram outlines a rigorous workflow for identifying and characterizing the stable

conformers of 1-Methylpiperidin-4-one oxime.
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Step 1: Initial Structure Generation

Step 2: Geometry Optimization

Step 3: Refinement & Analysis

Generate Initial Geometries
(e.g., Chair/Boat, E/Z Oxime)

DFT Optimization (Gas Phase)
B3LYP / 6-311++G(d,p)

Confirm True Minima
(No Imaginary Frequencies)

Solvation Energy Calculation
(PCM Model)

Calculate Relative Free Energies
(ΔG = ΔE_solv + ZPE)

Boltzmann Distribution Analysis

Final Conformational Landscape

Identify Low-Energy Conformers
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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